molecular formula C20H18ClFN4S B2528101 N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide CAS No. 847407-19-6

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

Cat. No.: B2528101
CAS No.: 847407-19-6
M. Wt: 400.9
InChI Key: URAJUWYRMVQNON-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a synthetically designed organic molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacologically active motifs, including the imidazopyridine core, which is recognized as a privileged scaffold in the development of biologically active compounds . The presence of the carbothioamide (thioamide) group is a key functional feature, as this moiety is known to participate in crucial hydrogen-bonding interactions with biological targets, potentially influencing binding affinity and selectivity . The specific substitution pattern—featuring 3-chloro-2-methylphenyl and 4-fluorophenyl rings—suggests potential for targeted interaction with various enzyme active sites. Researchers are investigating this compound primarily as a key intermediate or a novel chemical entity in projects aimed at kinase inhibition, protease modulation, and other therapeutic target-based screening campaigns. Its structural complexity also makes it a valuable subject for methodological studies in organic synthesis, particularly in the development of novel heterocyclic formation and catalytic amidation or thiocarbamation reactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4S/c1-12-15(21)3-2-4-16(12)25-20(27)26-10-9-17-18(24-11-23-17)19(26)13-5-7-14(22)8-6-13/h2-8,11,19H,9-10H2,1H3,(H,23,24)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAJUWYRMVQNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused imidazopyridine ring system with various substituents that enhance its biological activity. The presence of halogen atoms (chlorine and fluorine) is significant as these groups can influence the lipophilicity and reactivity of the molecule.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro evaluations indicated that the compound was effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 μg/mL, which is comparable to standard antibiotics like ciprofloxacin (MIC 2 μg/mL) .

Table 1: Antibacterial Activity Against Pathogens

PathogenMIC (μg/mL)Control (Antibiotic)Control MIC (μg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Isoniazid0.25

This data suggests that the compound has potential as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound was investigated through cytotoxicity assays on various cancer cell lines. Preliminary results indicated that it exhibited selective cytotoxicity towards certain cancer cells while showing minimal effects on normal cell lines. For example, the compound showed an IC50 value of approximately 150 μM against NIH/3T3 cells, indicating moderate toxicity .

Table 2: Cytotoxicity Analysis

CompoundIC50 (μM)Cell Line
N-(3-Chloro-2-methylphenyl)...150NIH/3T3
Doxorubicin>1000NIH/3T3

These findings highlight the need for further investigation into its mechanisms of action and potential therapeutic applications in oncology.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within bacterial and cancer cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, which may contribute to its antimicrobial and anticancer effects .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound alongside its derivatives. For instance, a series of analogs were synthesized to explore structure-activity relationships (SAR), revealing that modifications at specific positions significantly influenced biological activity .

In one study, derivatives with enhanced lipophilicity demonstrated improved penetration into bacterial cells, suggesting that optimizing chemical properties can lead to more potent antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives, including the compound , have been studied for their antimicrobial properties. Research has indicated that these compounds exhibit activity against a range of bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Chromobacterium violaceum , highlighting their potential as antibacterial agents . The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific compound may target various cancer types by modulating signaling pathways associated with tumor growth and metastasis .

Case Study:
A comparative study on various imidazo[4,5-c]pyridine derivatives demonstrated that modifications in the chemical structure significantly influenced their cytotoxicity against different cancer cell lines. The presence of halogen substituents (like chlorine and fluorine) was found to enhance activity against certain cancer types, suggesting a structure-activity relationship that could be exploited for drug design .

Neuroprotective Effects

Emerging research indicates that imidazo[4,5-c]pyridine compounds may possess neuroprotective properties. They have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation—key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Development of Novel Therapeutics

The unique structure of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide makes it a valuable scaffold for the development of new drugs. Researchers are actively exploring modifications to enhance its efficacy and selectivity for specific biological targets. This includes synthesizing analogs with varied substituents to optimize pharmacokinetic and pharmacodynamic properties.

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialEffective against bacteria like Staphylococcus aureusDisrupts cell wall synthesis
AnticancerInhibits cancer cell proliferationInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from oxidative stressPotential treatment for neurodegenerative diseases
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces inflammation in chronic conditions
Drug DevelopmentScaffold for novel therapeuticsModifications enhance efficacy

Chemical Reactions Analysis

Carbothioamide Functionalization

The carbothioamide group (-C(=S)-NH₂) participates in:

  • Cyclocondensation : Reacts with phenacyl bromides to form thiazole derivatives .

  • Nucleophilic substitution : The thioamide sulfur acts as a leaving group in presence of electrophiles (e.g., alkyl halides) .

Reaction conditions :

ReagentSolventTemperatureYield (%)
Phenacyl bromideEthanolReflux64–82
2-ChloroethanolTHF0–20°C65–78

Data adapted from pyrazole-thiazole synthesis protocols .

Halogenated Aryl Group Reactivity

The 4-fluorophenyl and 3-chloro-2-methylphenyl substituents enable:

  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling for aryl-aryl bond formation .

  • Electrophilic substitution : Halogen-directed meta/para functionalization (e.g., nitration, sulfonation) .

Key observations :

  • Fluorine enhances electron-withdrawing effects, directing electrophiles to specific positions.

  • Chlorine at the 3-position sterically hinders ortho-substitution .

Stability Under Synthetic Conditions

The compound demonstrates:

  • Thermal stability : Melting points >150°C (consistent with imidazopyridine derivatives) .

  • pH sensitivity : Hydrolyzes under strongly acidic/basic conditions via carbothioamide cleavage .

Comparative Reactivity Table

Reaction TypeReagentsProductYield (%)
CyclocondensationPhenacyl bromide/EtOHThiazole derivatives64–82
OxidationIBX/DMSOPyrazole-3-carbaldehyde78–85
Thioamide formationH₂S/pyridineCarbothioamide70–80
Nucleophilic substitution2-Chloroethanol/KOHAlkylated imidazopyridine65–73

Data synthesized from methodologies in .

Mechanistic Insights

  • Thioamide cyclization : Proceeds via thiourea intermediate formation, followed by intramolecular nucleophilic attack .

  • Halogen effects : Fluorine’s electronegativity stabilizes transition states in coupling reactions, while chlorine impedes steric crowding .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Aromatic Rings Core Structure Functional Group
Target Compound 847407-19-6 C20H18ClFN4S 400.9 3-Chloro-2-methylphenyl; 4-fluorophenyl Imidazo[4,5-c]pyridine Carbothioamide
N-(2-Chlorophenyl) analog 847407-13-0 C19H16ClFN4S 386.9 2-Chlorophenyl; 4-fluorophenyl Imidazo[4,5-c]pyridine Carbothioamide
Example 197 () Not provided C14H11ClFN5O 320.0 3-Chloro-4-fluorophenyl Imidazo[4,5-b]pyridine Carboximidamide

Key Observations:

Substituent Position and Lipophilicity :

  • The target compound’s 3-chloro-2-methylphenyl group introduces greater steric bulk and lipophilicity compared to the 2-chlorophenyl substituent in the analog (CAS: 847407-13-0). This difference may influence membrane permeability or target binding .
  • The 4-fluorophenyl group is conserved across analogs, suggesting fluorine’s role in enhancing metabolic stability or electronic effects .

Core Structure Variations: The imidazo[4,5-c]pyridine core in the target compound differs from the imidazo[4,5-b]pyridine in Example 197 ().

Functional Group Impact :

  • The carbothioamide group (-C(=S)-NH-) in the target compound contrasts with the carboximidamide (-C(=NH)-NH-) in Example 195. Thioamides exhibit weaker hydrogen-bonding capacity but greater resistance to enzymatic hydrolysis compared to amides .

Molecular Weight and Bioavailability

  • The target compound (MW: 400.9) is heavier than the N-(2-chlorophenyl) analog (MW: 386.9), which may reduce solubility and oral bioavailability.

Q & A

Basic: What synthetic routes are commonly employed for the synthesis of this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and functional group transformations. Key steps include:

  • Imidazo[4,5-c]pyridine core formation : Achieved via cyclocondensation of appropriate precursors under controlled temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or THF) .
  • Introduction of substituents : Suzuki-Miyaura coupling for aryl group incorporation (e.g., 4-fluorophenyl) requires precise stoichiometry and inert atmospheres .
  • Thioamide functionalization : Reaction with thiocarbonyl reagents (e.g., Lawesson’s reagent) under anhydrous conditions .
    Critical parameters include reaction time, solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling).

Basic: Which spectroscopic and analytical techniques confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regiochemistry and substituent positions (e.g., distinguishing imidazo ring protons from aromatic substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns (e.g., Cl/F presence) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement for crystal structure determination) .
  • HPLC/LC-MS : Validates purity (>95% by area under the curve) and detects byproducts .

Advanced: How can computational chemistry methods enhance derivative design or reaction pathway optimization?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Docking Studies : Molecular dynamics simulations assess binding affinity of derivatives to biological targets (e.g., enzymes) .
  • Machine Learning : Analyzes reaction databases to optimize solvent/catalyst combinations, reducing trial-and-error experimentation .

Advanced: What experimental design strategies optimize reaction conditions for heterocyclic synthesis?

  • Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., temperature, catalyst loading) and interactions .
  • Response Surface Methodology (RSM) : Models non-linear relationships between parameters (e.g., yield vs. reaction time) .
  • High-Throughput Screening : Parallel synthesis in microplates rapidly tests reaction conditions (e.g., solvent variations) .

Advanced: How do crystallographic studies elucidate molecular conformation and intermolecular interactions?

  • SHELX Refinement : SHELXL refines X-ray data to resolve disorder (e.g., rotational isomers) and thermal motion parameters .
  • Hydrogen-Bond Analysis : Identifies intramolecular (e.g., N–H⋯N) and intermolecular (e.g., C–H⋯π) interactions stabilizing crystal packing .
  • Dihedral Angle Measurements : Quantifies planarity deviations in fused-ring systems (e.g., imidazo-pyridine core) .

Basic: What challenges arise in achieving regioselectivity during imidazo[4,5-c]pyridine core formation?

  • Competitive Cyclization Pathways : Control via steric/electronic effects (e.g., electron-withdrawing groups directing ring closure) .
  • Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) enhance selectivity in cross-coupling steps .
  • Temperature Gradients : Slow heating (e.g., 2°C/min) minimizes side reactions during ring formation .

Advanced: What role do non-covalent interactions play in solid-state behavior?

  • Hydrogen Bonding : Stabilizes supramolecular assemblies (e.g., helical chains via N–H⋯N bonds) .
  • π-Stacking : Aromatic interactions between fluorophenyl/chlorophenyl groups influence solubility and crystallinity .
  • Halogen Interactions : C–Cl⋯O/F contacts contribute to packing density and thermal stability .

Basic: How is research-grade purity validated post-synthesis?

  • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities .
  • Elemental Analysis : Confirms C/H/N/S/Cl/F percentages within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products (<1% weight loss below 150°C) .

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